(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R,5R,7R)-adamantan-1-yl)carbamate
Description
This compound (CAS: 2495023-49-7) features a fused pyrroloimidazole core linked to an adamantane moiety via a carbamate group. Its molecular weight is 301.39 g/mol, and it is available at 98% purity . The stereochemistry (S-configuration at the pyrroloimidazole and 3R,5R,7R in adamantane) is critical for its biological and chemical properties. Notably, it has been utilized as a catalyst in the enantioselective synthesis of Remdesivir, an antiviral drug for COVID-19, highlighting its significance in pharmaceutical chemistry .
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
[(7S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl] N-(1-adamantyl)carbamate |
InChI |
InChI=1S/C17H23N3O2/c21-16(22-14-1-3-20-4-2-18-15(14)20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h2,4,11-14H,1,3,5-10H2,(H,19,21)/t11?,12?,13?,14-,17?/m0/s1 |
InChI Key |
VQHMWQGWPAGKBC-ZZTKBFGJSA-N |
Isomeric SMILES |
C1CN2C=CN=C2[C@H]1OC(=O)NC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
C1CN2C=CN=C2C1OC(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Pyrroloimidazole Family
Table 1: Key Structural and Functional Comparisons
Functional Analogues and Adamantane Derivatives
- Adamantane-Containing Compounds : The adamantane group confers high lipophilicity and stability, enhancing blood-brain barrier penetration in neuroactive compounds. Unlike simpler adamantane derivatives (e.g., adamantan-1-yl isocyanate), the target compound’s carbamate linkage enables covalent interactions in catalytic processes .
- Dimiracetam: A nootropic drug with a pyrroloimidazole core but lacking adamantane. Its mechanism involves glutamate receptor modulation, whereas the target compound’s adamantane may enable distinct receptor interactions .
- α1A-Adrenergic Receptor Partial Agonists : Structurally related pyrroloimidazoles target adrenergic receptors. The adamantane-carbamate group in the target compound likely alters binding affinity and selectivity compared to these agonists .
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